3-(2-Pyrrolidinyl)benzonitrile
CAS No.: 1203797-58-3
Cat. No.: VC0177076
Molecular Formula: C11H12N2
Molecular Weight: 172.231
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1203797-58-3 |
|---|---|
| Molecular Formula | C11H12N2 |
| Molecular Weight | 172.231 |
| IUPAC Name | 3-pyrrolidin-2-ylbenzonitrile |
| Standard InChI | InChI=1S/C11H12N2/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1,3-4,7,11,13H,2,5-6H2 |
| Standard InChI Key | PLLPVRDNESICJD-UHFFFAOYSA-N |
| SMILES | C1CC(NC1)C2=CC=CC(=C2)C#N |
Introduction
Physical and Chemical Properties
Structural Characteristics
3-(2-Pyrrolidinyl)benzonitrile features a benzene ring with a nitrile group (-C≡N) at position 3 and a pyrrolidinyl group at position 2. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that contributes to the compound's basicity and potential for hydrogen bonding. The nitrile group, characterized by a carbon-nitrogen triple bond, introduces potential reactivity sites for various transformations and functional group interconversions .
Molecular Properties
The physical and chemical properties of 3-(2-Pyrrolidinyl)benzonitrile are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C11H12N2 |
| Molecular Weight | 172.231 g/mol |
| IUPAC Name | 3-pyrrolidin-2-ylbenzonitrile |
| Standard InChI | InChI=1S/C11H12N2/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1,3-4,7,11,13H,2,5-6H2 |
| Standard InChIKey | PLLPVRDNESICJD-UHFFFAOYSA-N |
| SMILES Notation | C1CC(NC1)C2=CC=CC(=C2)C#N |
| PubChem Compound ID | 55282619 |
The compound exhibits properties characteristic of both aromatic systems and nitrogen-containing heterocycles. The presence of the nitrile group contributes to its polarity, while the pyrrolidine ring introduces basic character. These combined structural features likely influence its solubility in various solvents, with expected moderate solubility in organic solvents and limited solubility in aqueous media.
Synthesis and Reactivity
Chemical Reactivity
The reactivity of 3-(2-Pyrrolidinyl)benzonitrile is expected to be dominated by its functional groups:
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The nitrile group can participate in nucleophilic addition reactions, which could lead to a variety of transformations including hydrolysis to carboxylic acids or amides, reduction to amines, and addition reactions with various nucleophiles.
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The pyrrolidine nitrogen provides a basic site that can participate in acid-base reactions and serve as a nucleophile in various substitution or addition reactions.
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The aromatic ring might undergo electrophilic aromatic substitution reactions, although the presence of the nitrile group (meta-directing and deactivating) would influence the regioselectivity and rate of such reactions .
Spectroscopic Characterization
While specific spectroscopic data for 3-(2-Pyrrolidinyl)benzonitrile is limited in the available literature, related compounds provide insights into its expected spectroscopic characteristics. For instance, the nuclear magnetic resonance (NMR) data for structurally similar compounds such as 4-(1-Phenylpyrrolidin-2-yl)benzonitrile can offer useful comparisons.
Expected spectroscopic features would include:
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In proton NMR (¹H NMR), signals corresponding to the aromatic protons of the benzene ring (typically in the range of 7.0-8.0 ppm), the pyrrolidine CH and CH₂ protons (typically between 1.5-4.0 ppm), and the NH proton of the pyrrolidine ring.
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In carbon-13 NMR (¹³C NMR), signals for the nitrile carbon (typically around 110-120 ppm), aromatic carbons (120-150 ppm), and pyrrolidine carbons (20-65 ppm).
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In infrared (IR) spectroscopy, a characteristic absorption band for the nitrile group would be expected around 2200-2240 cm⁻¹.
Related compounds such as 4-(1-Phenylpyrrolidin-2-yl)benzonitrile show distinctive NMR patterns that might provide insights into the spectroscopic characteristics of 3-(2-Pyrrolidinyl)benzonitrile .
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